A Senior Application Scientist's Guide to Boc-5-methoxy-L-tryptophan: Properties, Synthesis, and Strategic Applications
A Senior Application Scientist's Guide to Boc-5-methoxy-L-tryptophan: Properties, Synthesis, and Strategic Applications
Abstract
This technical guide provides an in-depth analysis of N-α-(tert-Butoxycarbonyl)-5-methoxy-L-tryptophan (Boc-5-methoxy-L-tryptophan). We will explore its fundamental physicochemical properties, outline its critical role as a specialized building block in solid-phase peptide synthesis (SPPS), and delve into its applications in drug discovery, drawing connections between its unique structure and its biological implications. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Importance of Modified Tryptophans
Tryptophan and its derivatives are foundational to numerous bioactive peptides and natural products. The strategic modification of the tryptophan indole ring offers a powerful tool to modulate the pharmacological profile of a peptide or small molecule. The introduction of a methoxy group at the 5-position, combined with the temporary N-α-Boc protecting group, creates a versatile and valuable reagent for chemical synthesis.
Boc-5-methoxy-L-tryptophan is specifically designed for use in Boc-chemistry solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of custom peptides.[1][2] The Boc group provides robust, acid-labile protection of the alpha-amino function, preventing undesired polymerization during the coupling steps.[1][3][4] Meanwhile, the 5-methoxy indole modification is not merely a passive structural change; it actively imparts distinct properties, including enhanced lipophilicity and altered electronic characteristics, which can profoundly influence a molecule's interaction with biological targets and its metabolic stability.[3]
The parent compound, 5-methoxytryptophan (5-MTP), is an endogenous metabolite of L-tryptophan with demonstrated anti-inflammatory and tumor-suppressing activities, making its derivatives subjects of intense research in oncology and immunology.[5][6][7] This guide will provide the core technical data and methodologies required to effectively utilize Boc-5-methoxy-L-tryptophan in these advanced research applications.
Chemical Identifier:
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application. The data below has been compiled from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₂N₂O₅ | [8][9][10] |
| Molecular Weight | 334.37 g/mol | [8][9] |
| Appearance | Off-white to light yellow solid/powder | [11] |
| Storage Temperature | 2-8°C, Protect from light | [5][9][12] |
| Boiling Point | 564.0 ± 50.0 °C (Predicted) | [9] |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [9] |
| pKa | 3.84 ± 0.10 (Predicted) | [9] |
| Solubility | Soluble in organic solvents like DMF, DMSO. | Inferred from use in SPPS. |
Spectroscopic Data Interpretation (Anticipated)
While specific spectra for this exact compound are not publicly indexed, we can infer the expected NMR signals based on the known spectra of Boc-tryptophan and 5-methoxytryptophan.[13][14]
-
¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.8 ppm), aromatic protons on the indole ring (between 6.8 and 7.5 ppm), and the alpha- and beta-protons of the amino acid backbone.
-
¹³C NMR: Key signals will include the carbonyls of the Boc group and the carboxylic acid, carbons of the indole ring system (with the C5 carbon shifted downfield due to the methoxy substituent), and the aliphatic carbons of the Boc group and the amino acid backbone.
Core Applications in Research and Development
Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-5-methoxy-L-tryptophan is as a building block in SPPS. The tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group for the α-amine.[1] This strategy involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
The Causality Behind Boc Chemistry: The choice of Boc chemistry is dictated by the need for an orthogonal protection strategy. The Boc group is stable to the conditions required for peptide coupling (typically involving reagents like DCC or HBTU) but can be cleanly removed with a moderately strong acid, such as trifluoroacetic acid (TFA), without cleaving the peptide from most standard resins (e.g., Merrifield resin).[4][15] This allows for the iterative deprotection and coupling cycles necessary to build the desired peptide sequence.
Workflow: Single Coupling Cycle in Boc-SPPS
Caption: Iterative cycle for incorporating Boc-5-methoxy-L-tryptophan in SPPS.
Drug Discovery and Medicinal Chemistry
The 5-methoxy indole moiety confers unique properties that are highly valuable in drug design.
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Enhanced Bioactivity: The parent metabolite, 5-MTP, is known to control the expression of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and tumorigenesis.[6] Incorporating this moiety into peptides or small molecules can serve as a starting point for developing novel anti-inflammatory or anti-cancer agents.[6][7] For instance, an argyrin analogue containing a 5-methoxy-tryptophan residue showed notable antibacterial activity.[16]
-
Improved Pharmacokinetics: The addition of a methyl group to the tryptophan side chain increases its lipophilicity.[3] This can enhance a drug candidate's ability to cross cellular membranes and may improve oral bioavailability, a common challenge for peptide-based therapeutics.[3]
-
Metabolic Stability: The 6-position methyl group on a related compound, N-Boc-6-methyl-L-tryptophan, is noted to sterically hinder enzymatic degradation at the indole ring.[3] It is plausible that the 5-methoxy group can confer similar protection against certain metabolic pathways, potentially increasing the in vivo half-life of a drug.
Key Experimental Methodologies
Synthesis Overview
While researchers typically purchase this reagent, understanding its synthesis provides valuable context. Facile routes for creating substituted (S)-tryptophans often utilize strategies like the Strecker amino acid synthesis from the corresponding 5-methoxyindole, which employs a chiral auxiliary to establish the correct stereochemistry.[16] Subsequent protection of the α-amine with di-tert-butyl dicarbonate (Boc₂O) yields the final product.
Diagram: General Synthetic Strategy
Caption: High-level overview of the synthetic route to Boc-5-methoxy-L-tryptophan.
Analytical Characterization: HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of amino acid derivatives. The following is a self-validating protocol adaptable for most modern HPLC systems.
Objective: To determine the purity of Boc-5-methoxy-L-tryptophan.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Sample: ~1 mg/mL solution of Boc-5-methoxy-L-tryptophan in 50:50 Acetonitrile/Water
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the C18 column with a mobile phase composition of 95% A and 5% B for at least 15 minutes or until a stable baseline is achieved.
-
Sample Injection: Inject 10 µL of the prepared sample solution.
-
Gradient Elution: Run a linear gradient to elute the compound. A typical gradient would be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-40 min: 5% B (re-equilibration)
-
-
Detection: Monitor the elution at 280 nm, the characteristic absorbance wavelength for the tryptophan indole ring.
-
Data Analysis: Integrate the peak area. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. The protocol is self-validating; a pure sample should yield a single, sharp, symmetrical peak.
Safety and Handling Protocol
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
Hazard Classification: This compound is classified as an irritant.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[17][18][19]
-
Storage: Store the container tightly closed in a dry, cool (2-8°C), and well-ventilated place, protected from light.[9][12][17]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[17][18]
Conclusion and Future Outlook
Boc-5-methoxy-L-tryptophan is more than a simple protected amino acid; it is a strategic tool for chemical biologists and medicinal chemists. Its utility in SPPS is well-established, while the unique electronic and steric properties conferred by the 5-methoxy group provide a rational basis for its inclusion in drug discovery programs. As research continues to unravel the complex roles of tryptophan metabolites in health and disease,[7][20] the demand for precisely engineered derivatives like Boc-5-methoxy-L-tryptophan will undoubtedly grow, enabling the synthesis of next-generation peptides and therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
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National Center for Biotechnology Information. (n.d.). 5-Methoxytryptophan. PubChem. Retrieved from [Link]
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Chem-Impex. (n.d.). Fmoc-5-methoxy-L-tryptophan. Retrieved from [Link]
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Severn Biotech. (n.d.). Fmoc-Trp(Boc)-OH 98%_sds. Retrieved from [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Electronic Supplementary Information for: Thermo-responsive and pH-switchable phase transition of poly(4-vinyl benzyl [Boc-tryptophan]). Retrieved from [Link]
- Ho, J. C., et al. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(42), 8486–8490.
- Junk, L., Ullrich, A., & Kazmaier, U. (2015). Synthesis of Modified Tryptophan Derivatives. European Journal of Organic Chemistry, 2015(2), 343-357.
- Hatta, T., et al. (2010). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. International Journal of Molecular Sciences, 11(5), 2053–2062.
- Wu, K. K., & Cheng, H. H. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21(17).
- Wu, K. K. (2020). 5-methoxytryptophan: an arsenal against vascular injury and inflammation. Journal of Biomedical Science, 27(1), 79.
- Gao, X., et al. (2001). Peptide synthesis based on t-Boc chemistry and solution photogenerated acids. Journal of the American Chemical Society, 123(28), 6778-6785.
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jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]
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University of Brighton. (n.d.). Determination of tryptophan metabolism from biological tissues and fluids using high performance liquid chromatography with simultaneous dual electrochemical detection. Retrieved from [Link]
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